molecular formula C9H14N2O2 B2674535 rac-[(2R,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanol, trans CAS No. 1969287-52-2

rac-[(2R,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanol, trans

Cat. No.: B2674535
CAS No.: 1969287-52-2
M. Wt: 182.223
InChI Key: DVUIKNLXEWVQCA-IONNQARKSA-N
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Description

“rac-[(2R,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanol, trans” is a chemical compound with the CAS Number: 1969287-52-2 . It has a molecular weight of 182.22 . The IUPAC name for this compound is ( (2R,3S)-2- (1-methyl-1H-pyrazol-4-yl)tetrahydrofuran-3-yl)methanol .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H14N2O2/c1-11-5-8 (4-10-11)9-7 (6-12)2-3-13-9/h4-5,7,9,12H,2-3,6H2,1H3/t7-,9+/m0/s1 . This code provides a detailed description of the molecule’s structure, including the positions of the atoms and the stereochemistry.


Physical and Chemical Properties Analysis

This compound is an oil at room temperature . More detailed physical and chemical properties might be available in a Material Safety Data Sheet (MSDS) or similar document.

Scientific Research Applications

Kinetic Resolution and Catalysis

The kinetic resolution of trans-2-(1-pyrazolyl)cyclohexan-1-ol, a compound related to the specified chemical, demonstrates the catalytic potential of lipase B from Candida antarctica in enantioselective acylation reactions. This process results in high yields of enantiomerically pure compounds, showcasing the enzyme's ability to discriminate between enantiomers effectively. The crystallization of the reaction mixture further highlights the practical applications of this approach in producing compounds with specific chiral configurations (Barz, Herdtweck, & Thiel, 1996).

Complex Formation and Structural Analysis

The synthesis and structural analysis of rhodium(III) complexes involving redox-active ligands demonstrate the compound's utility in forming complex structures with specific electronic properties. These complexes exhibit significant potential for application in catalysis, highlighting the versatile nature of such compounds in facilitating a variety of chemical reactions. The detailed investigation into the electronic properties of these complexes underscores their relevance in advanced materials science research (Wanniarachchi et al., 2012).

Enzymatic Synthesis and Resolution

Research into the enzymatic acylation and resolution of secondary alcohols with a thiazolic core underlines another significant application of related compounds. This method allows for the preparation of enantiopure or enantiomerically enriched alcohols, showcasing the importance of enzymatic processes in achieving high levels of stereocontrol. The determination of absolute configurations via NMR studies further emphasizes the role of such compounds in producing stereochemically complex molecules (Pop et al., 2012).

Safety and Hazards

For safety and hazards information, it’s best to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer . This document contains important information about the potential hazards of the compound, as well as recommendations for safe handling and storage.

Properties

IUPAC Name

[(2R,3S)-2-(1-methylpyrazol-4-yl)oxolan-3-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-11-5-8(4-10-11)9-7(6-12)2-3-13-9/h4-5,7,9,12H,2-3,6H2,1H3/t7-,9+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVUIKNLXEWVQCA-IONNQARKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2C(CCO2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C=N1)[C@H]2[C@@H](CCO2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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